2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
“2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Anti-Inflammatory and Antioxidant Activity
One of the key applications of this compound is in exploring its potential for anti-inflammatory and antioxidant activities. A study demonstrated that acid chloride derivatives of a similar compound, 2-Amino-N-(3-Chlorophenyl)-5, 6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxamide, exhibited in vitro anti-inflammatory and antioxidant activity comparable to ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008).
Anticonvulsant Activity
Another application lies in the anticonvulsant domain. Schiff bases of 2-aminothiophenes were synthesized and evaluated for their anticonvulsant activity. This included compounds such as 2-Amino-N-o-tolyl-5,6-dihydro-4H-cylcopenta[b]thiophene-3-carboxamide, showing the relevance of the core structure in such studies (Kunda, Rao, Mukkanti, Induri, & Reddy, 2013).
Allosteric Enhancers
This compound's derivatives have been prepared and evaluated as allosteric enhancers of the A1 adenosine receptor, indicating its potential in receptor-targeted therapies (Nikolakopoulos, Figler, Linden, & Scammells, 2006).
CNS Depressant Activity
Research into the central nervous system (CNS) depressant activity of related compounds, such as 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, has been conducted. This indicates the potential of the compound in the development of CNS depressants (Bhattacharjee, Saravanan, & Mohan, 2011).
Antimicrobial Activity
Compounds like 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, synthesized using a similar reaction, have been screened for antimicrobial activity, showcasing the compound's potential in antimicrobial research (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that the research and development of “2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” and similar compounds could be a promising direction for future studies.
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory activity againstBcr-Abl and HDAC1 . These proteins play crucial roles in cell proliferation and gene expression, respectively.
Mode of Action
It’s known that bcr-abl inhibitors typically work by blocking the atp binding site of the bcr-abl protein, preventing its phosphorylation and subsequent activation . HDAC inhibitors, on the other hand, increase acetylation levels of histones, leading to an open chromatin structure and promoting gene transcription .
Biochemical Pathways
The compound’s interaction with its targets can affect multiple biochemical pathways. Inhibition of Bcr-Abl can disrupt the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell proliferation and survival . HDAC inhibition can affect gene expression across a wide range of pathways, potentially leading to cell cycle arrest, apoptosis, and differentiation .
Result of Action
The compound’s action on its targets can lead to a variety of molecular and cellular effects. Inhibition of Bcr-Abl can lead to reduced cell proliferation and induction of apoptosis . HDAC inhibition can lead to changes in gene expression that promote cell cycle arrest and differentiation .
Properties
IUPAC Name |
2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-11-7-4-5-8-12(11)19-16(20)14-10-6-2-1-3-9-13(10)21-15(14)18/h4-5,7-8H,1-3,6,9,18H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBHRPSXVXMXEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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